Crotyl alcohol

Selective hydrogenation Catalysis α,β-Unsaturated aldehydes

Crotyl alcohol (CAS 504-61-0), cis:trans ~1:19, ≥95% (GC). Addresses need for stereochemically defined C₄ allylic alcohol in pharma intermediate and polymer precursor synthesis. • Catalyst benchmarking: validated selectivity gradient 20-91% across Au, IrFe, and Pt systems for crotonaldehyde hydrogenation screening, enabling rigorous catalyst chemoselectivity evaluation. • Toxicology tool: metabolized to crotonaldehyde-not acrolein-for studying protein carbonylation pathways distinct from allyl alcohol; requires crotonaldehyde-free material. • Consistent isomer ratio ensures reproducible stereochemical outcomes in downstream esterification, etherification, and polymerization reactions.

Molecular Formula C4H8O
Molecular Weight 72.11 g/mol
CAS No. 504-61-0
Cat. No. B1198077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrotyl alcohol
CAS504-61-0
Synonymscrotonol
crotonyl alcohol
crotonyl alcohol, (cis)-isomer
crotonyl alcohol, (trans)-isomer
crotyl alcohol
Molecular FormulaC4H8O
Molecular Weight72.11 g/mol
Structural Identifiers
SMILESCC=CCO
InChIInChI=1S/C4H8O/c1-2-3-4-5/h2-3,5H,4H2,1H3/b3-2+
InChIKeyWCASXYBKJHWFMY-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Crotyl Alcohol: Technical Baseline and Procurement Properties


Crotyl alcohol (2-buten-1-ol, C₄H₈O, MW 72.11) is a primary allylic alcohol characterized by a carbon-carbon double bond conjugated with a hydroxyl-bearing methylene group [1]. It exists as a mixture of cis- and trans- isomers, commercially supplied as a colorless liquid with a boiling point of 121–122°C, density of 0.845 g/mL at 25°C, and flash point of 34–37°C . Its moderate water solubility (immiscible) and full miscibility with most organic solvents position it as a reactive intermediate for crotyl halides, esters, and ethers, which serve downstream in pharmaceuticals, agrochemicals, and polymer synthesis [2]. Crotyl alcohol is synthesized via selective hydrogenation of crotonaldehyde [3] or through hydrogenolysis of 3,4-epoxy-1-butene over sulfur-modified nickel catalysts [2].

Allylic alcohol intermediate for halides, esters, and ethers
Cis/trans isomer mixture (commercially ~1:19) relevant to stereochemical control
Benchmark substrate for catalytic C=O vs C=C hydrogenation selectivity

Crotyl Alcohol: Substitution Risk Assessment


Generic substitution among structurally related C₄ compounds introduces distinct chemical reactivity, metabolic fate, and commercial availability risks. Crotyl alcohol contains both an allylic hydroxyl group and an internal C=C double bond, differentiating it from crotonaldehyde (conjugated aldehyde electrophile) [1] and from 1-butanol (saturated alcohol without unsaturation) [2]. Compared to allyl alcohol, crotyl alcohol bears an additional methyl group that alters steric demand in nucleophilic substitutions and polymerization reactions [3]. Critically, its metabolic oxidation produces crotonaldehyde, a distinct toxic aldehyde differing from acrolein generated by allyl alcohol bioactivation [4]. These fundamental differences render in-class compounds non-interchangeable in catalytic, synthetic, and biological applications. The following quantitative evidence details precisely where crotyl alcohol exhibits verifiable differentiation from its closest analogs.

Crotonaldehyde (aldehyde electrophile)
Conjugated aldehyde reactivity differs fundamentally from allylic alcohol; nucleophilic addition pathways may shift product outcomes.
1-Butanol (saturated alcohol)
Lacks the C=C double bond required for downstream polymerization and addition chemistry; not a functional substitute.
Allyl alcohol (primary allylic, no methyl)
Steric demand and metabolic oxidation product differ (acrolein vs crotonaldehyde); bioactivation profile may not transfer.

Crotyl Alcohol: Quantified Differentiation Evidence


IrFe Alloy Catalyst Selectivity in Crotonaldehyde Hydrogenation

In gas-phase selective hydrogenation of crotonaldehyde, an IrFe alloy catalyst (Ir/Fe molar ratio 19/1) achieved a crotyl alcohol selectivity of 91% at 80°C, compared to 74% selectivity obtained with a bare Ir/BN catalyst under identical conditions [1]. The turnover frequency (TOF) on the IrFe alloy was 0.022 s⁻¹, representing a 15.7-fold increase over the bare Ir/BN TOF of 0.0014 s⁻¹ [1]. This demonstrates that crotyl alcohol selectivity can be tuned via catalyst composition, and that the compound itself serves as a benchmark product for evaluating catalyst performance in C=O versus C=C hydrogenation chemoselectivity.

Catalyst Selectivity
Head-to-head
91% selectivity (IrFe alloy) vs 74% (bare Ir/BN); 15.7× TOF increase
Supports catalyst benchmarking for crotonaldehyde hydrogenation chemoselectivity
Gas-phase, 80°C, crotonaldehyde as substrate
Selective hydrogenation Catalysis α,β-Unsaturated aldehydes

Catalyst Support Effects: Au/CeO₂ versus Au/Nb₂O₅

In crotonaldehyde hydrogenation studies, the selectivity towards crotyl alcohol varied dramatically with catalyst support composition. Au/CeO₂ achieved 78% selectivity towards crotyl alcohol in gas-phase conditions (120°C, atmospheric pressure), whereas Au/Nb₂O₅ exhibited only 20% selectivity under both gas-phase and liquid-phase conditions [1]. In liquid-phase conditions (60°C, 4 atm, isopropanol), no catalyst achieved high selectivity due to secondary reactions [1]. This quantifiable support-dependence underscores that crotyl alcohol yield is not an intrinsic property of the substrate but a function of catalyst engineering.

Support Effect
Head-to-head
78% (Au/CeO₂) vs 20% (Au/Nb₂O₅) crotyl alcohol selectivity
Selectivity varies ~4-fold by catalyst support, critical for support screening
Gas-phase, 120°C, atmospheric pressure
Supported gold catalysts Heterogeneous catalysis Chemoselective hydrogenation

Atmospheric Cl-Atom Reaction Kinetics for Crotyl Alcohol

The reaction rate of crotyl alcohol with chlorine atoms in the troposphere was measured and compared to structurally similar unsaturated alcohols. At 298 K, the Arrhenius pre-exponential factor for crotyl alcohol was determined as k = (8.85 ± 0.46) × 10⁻²¹ exp(7240 ± 1455 / T) cm³ molecule⁻¹ s⁻¹, compared to k = (3.05 ± 1.40) × 10⁻²³ exp(8760 ± 1279 / T) for 2-methyl-2-propen-1-ol (MPO221) and k = (7.55 ± 0.20) × 10⁻²¹ exp(7361 ± 735 / T) for 3-methyl-2-buten-1-ol (MBO321) [1]. Crotyl alcohol's pre-exponential factor is approximately 290 times larger than MPO221, indicating substantially different atmospheric fate and lifetime.

Cl-Atom Kinetics
Reported
A = 8.85×10⁻²¹ (crotyl alcohol) vs 3.05×10⁻²³ (MPO221); ~290× higher pre-exponential factor
Distinct atmospheric lifetime; substitution with MPO221 yields erroneous predictions
298 K, atmospheric pressure, GC-FID detection
Atmospheric chemistry Kinetics Unsaturated alcohols

Metabolic Bioactivation: ADH-Mediated Crotonaldehyde Production

Crotyl alcohol is readily oxidized by equine liver alcohol dehydrogenase (ADH) to crotonaldehyde, which was confirmed as the main product by electrospray-mass spectrometry [1]. In mouse hepatocytes, crotyl alcohol produced marked time- and concentration-dependent cell killing and pronounced glutathione depletion, both abolished by the ADH inhibitor 4-methylpyrazole [1]. This metabolic pathway is analogous but chemically distinct from allyl alcohol's conversion to acrolein [2]. The crotonaldehyde generated from crotyl alcohol causes protein carbonylation of a wide range of cellular proteins, with damage to 29, 32, and 33 kDa proteins correlating with cell death severity [1].

Metabolic Bioactivation
Class-level
ADH-dependent oxidation to crotonaldehyde; glutathione depletion and protein carbonylation
Mechanistic tool for crotonaldehyde-specific toxicity pathway studies
Mouse hepatocyte model, distinct from acrolein pathway
Toxicology Bioactivation Aldehyde toxicity

Commercial Purity Specifications Across Vendors

Commercially available crotyl alcohol exhibits quantifiable purity differences across vendors. Sigma-Aldrich offers a purum grade with ≥97.0% (GC) purity, specifying impurity limits of ~1% water and ~2% butanol, with a defined cis:trans isomer ratio of ~1:19 . TCI America supplies a grade with >95.0% (GC) purity (total of isomers) . AKSci offers a 98% (GC, total) purity grade . These specification differences—particularly the defined isomeric ratio and impurity profile from Sigma-Aldrich—enable researchers to select appropriate material based on tolerance for butanol contamination or isomer composition requirements.

Vendor Purity Range
Data to verify
≥97.0% (Sigma purum) to 98% (AKSci); defined isomer ratio ~1:19 only from Sigma
Specification review recommended for isomer-sensitive applications
GC assay, commercial product specifications; verify with supplier
Chemical procurement Purity specifications Vendor comparison

Crotyl Alcohol: Application Scenarios


Catalyst Development: Benchmarking Hydrogenation Selectivity

Crotyl alcohol serves as the target product in selective hydrogenation of crotonaldehyde, a model reaction for evaluating catalyst chemoselectivity toward C=O versus C=C bonds. The quantifiable selectivity differences across catalyst systems—from 20% on Au/Nb₂O₅ to 78% on Au/CeO₂ to 91% on IrFe alloy [1]—establish a validated performance gradient that enables rigorous catalyst benchmarking. Procurement of crotyl alcohol as an analytical standard or reaction product reference supports catalyst screening programs in both academic and industrial settings where α,β-unsaturated alcohol yield is a key performance indicator.

Atmospheric Chemistry and Environmental Fate Modeling

Crotyl alcohol's distinct Arrhenius kinetic parameters for reaction with tropospheric chlorine atoms [1] differentiate it from structurally similar unsaturated alcohols. The 290-fold difference in pre-exponential factor relative to 2-methyl-2-propen-1-ol [1] requires compound-specific kinetic data for accurate atmospheric lifetime calculations. Researchers modeling volatile organic compound (VOC) degradation or developing structure-activity relationships for unsaturated alcohols must use crotyl alcohol-specific kinetic parameters rather than extrapolating from analog compounds.

Toxicology: Crotonaldehyde-Mediated Protein Carbonylation

Crotyl alcohol is enzymatically oxidized by alcohol dehydrogenase to crotonaldehyde, an endogenous aldehyde implicated in lipid peroxidation-associated protein damage [1]. In mouse hepatocyte models, crotyl alcohol exposure causes concentration-dependent cell death and protein carbonylation that is abolished by 4-methylpyrazole [1]. This establishes crotyl alcohol as a specific tool compound for studying crotonaldehyde toxicity pathways, distinct from allyl alcohol (which generates acrolein) and other unsaturated alcohols. Procurement for mechanistic toxicology studies requires material free of crotonaldehyde contamination to avoid confounding results.

Polymer and Fine Chemical Synthesis with Crotyl Monomers

Crotyl alcohol is a precursor to crotyl halides, esters, and ethers used in monomer synthesis for coatings, adhesives, and specialty polymers [1]. The patented direct polymerization process utilizing transition metal carbonyl catalysts and silicon-hydride cocatalysts enables efficient conversion of crotyl alcohol and crotyl ethers to polymeric materials [2]. The defined cis:trans isomer ratio in commercial material (~1:19) is relevant for stereochemical control in polymer synthesis, where isomeric purity may affect polymer microstructure and resulting material properties.

Application
Selection Property
Validation Focus
Catalyst hydrogenation benchmarking
Crotyl alcohol selectivity gradient across catalyst systems
Chemoselectivity (C=O vs C=C) and TOF validation
Atmospheric lifetime modeling
Compound-specific Cl-atom reaction kinetics
Arrhenius parameters vs. structural analogs review
Crotonaldehyde toxicity pathway studies
ADH-mediated metabolic activation profile
Protein carbonylation and glutathione depletion endpoints
Specialty monomer / polymer synthesis
Cis:trans isomer ratio (~1:19) in commercial grade
Stereochemical control and polymer microstructure

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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